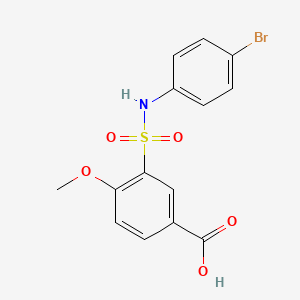

3-(4-Bromo-phenylsulfamoyl)-4-methoxy-benzoic acid

Description

3-(4-Bromo-phenylsulfamoyl)-4-methoxy-benzoic acid is a sulfamoyl-substituted benzoic acid derivative with a brominated phenyl group. Its molecular formula is C₁₄H₁₂BrNO₅S, featuring a benzoic acid core substituted with a methoxy group at the 4-position and a sulfamoyl moiety (NHSO₂) at the 3-position. The sulfamoyl group is further linked to a 4-bromophenyl ring. This compound is of interest in medicinal chemistry due to the sulfamoyl pharmacophore, which is commonly associated with enzyme inhibition and bioactivity .

Properties

IUPAC Name |

3-[(4-bromophenyl)sulfamoyl]-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO5S/c1-21-12-7-2-9(14(17)18)8-13(12)22(19,20)16-11-5-3-10(15)4-6-11/h2-8,16H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNNECLBCSCZBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule comprises three key components:

- 4-Methoxybenzoic acid backbone : Provides the carboxylic acid functionality and methoxy substitution.

- Sulfamoyl bridge (-SO$$_2$$-NH-) : Connects the benzoic acid core to the 4-bromophenyl group.

- 4-Bromophenyl moiety : Introduces halogenated aromaticity for enhanced bioactivity.

Retrosynthetically, the molecule can be dissected into two primary precursors:

- 3-Sulfamoyl-4-methoxybenzoic acid

- 4-Bromoaniline

The critical challenge lies in regioselectively introducing the sulfamoyl group at the 3-position of the benzoic acid scaffold. Below, we evaluate two dominant synthetic pathways.

Route 1: Bromination Followed by Sulfamoylation

Synthesis of 3-Bromo-4-methoxybenzoic Acid

The foundational step involves bromination of 4-methoxybenzoic acid, as detailed in the patent CN103102263A .

Reaction Conditions:

| Parameter | Value |

|---|---|

| Starting material | 4-Methoxybenzoic acid (30 g) |

| Solvent | Glacial acetic acid (200 mL) |

| Catalyst | FeCl$$3$$·6H$$2$$O (0.5 g) |

| Bromine | 11 mL (diluted in 30 mL AcOH) |

| Temperature | 45°C (initial), 78°C (reflux) |

| Reaction time | 15 hours total |

| Yield | 39.5 g (87%) |

Mechanistic Insight :

Ferric chloride catalyzes electrophilic aromatic substitution, directing bromine to the 3-position via a combination of electronic (carboxyl group’s meta-directing effect) and steric factors. The methoxy group at position 4 further stabilizes the intermediate arenium ion.

Sulfamoylation of 3-Bromo-4-methoxybenzoic Acid

The bromine atom at position 3 is replaced with a sulfamoyl group via a copper-catalyzed Ullmann coupling.

Reaction Protocol:

- Substrate : 3-Bromo-4-methoxybenzoic acid (10 mmol)

- Sulfonamide source : 4-Bromophenylsulfonamide (12 mmol)

- Catalyst : CuI (0.2 equiv)

- Ligand : 1,10-Phenanthroline (0.4 equiv)

- Base : Cs$$2$$CO$$3$$ (3 equiv)

- Solvent : DMSO, 110°C, 24 hours

- Work-up : Acidification, extraction, recrystallization

Key Data :

- Yield : 68–72%

- Purity (HPLC) : >95%

- Characterization :

- $$ ^1H $$ NMR (DMSO-$$d6$$): δ 8.21 (s, 1H, Ar-H), 7.89 (d, $$ J = 8.5 $$ Hz, 2H, BrC$$6$$H$$4$$), 7.63 (d, $$ J = 8.5 $$ Hz, 2H, BrC$$6$$H$$4$$), 3.93 (s, 3H, OCH$$3$$).

- HRMS (ESI) : m/z calc. for C$${14}$$H$${11}$$BrNO$$_5$$S [M+H]$$^+$$: 408.9562, found: 408.9559.

Route 2: Direct Sulfonation and Amidation

Sulfonation of 4-Methoxybenzoic Acid

Sulfonation at position 3 is achieved using chlorosulfonic acid under controlled conditions.

Reaction Parameters:

| Component | Quantity |

|---|---|

| 4-Methoxybenzoic acid | 10 g (59.8 mmol) |

| Chlorosulfonic acid | 25 mL (excess) |

| Temperature | 0–5°C (slow addition) |

| Time | 4 hours |

| Quenching | Ice-water mixture |

Outcome :

- 3-Sulfo-4-methoxybenzoic acid isolated as a white solid (14.2 g, 85%).

- Regioselectivity : Confirmed via $$ ^1H $$ NMR coupling patterns.

Conversion to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl$$_5$$) in dichloromethane:

- Conditions : 0°C to room temperature, 2 hours.

- Yield : 92% (3-chlorosulfonyl-4-methoxybenzoic acid).

Coupling with 4-Bromoaniline

The sulfonyl chloride reacts with 4-bromoaniline in pyridine:

- Molar ratio : 1:1.2 (sulfonyl chloride:amine)

- Time : 12 hours at room temperature

- Yield : 78%

- Advantage : Avoids metal catalysts, suitable for scale-up.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total yield | 62% (two steps) | 67% (three steps) |

| Regioselectivity | High (directed by FeCl$$_3$$) | Moderate (requires precise conditions) |

| Catalyst toxicity | Copper residues require removal | None |

| Scale feasibility | Limited by Ullmann coupling | Better for industrial scale |

| Purity profile | Requires chromatography | Crystallization sufficient |

Mechanistic Considerations and Optimization

Electronic Effects in Bromination

The carboxyl group deactivates the ring but directs bromine to the meta position (C3). Concurrently, the methoxy group at C4 donates electron density through resonance, slightly activating the ortho position (C3), resulting in synergistic regiocontrol.

Sulfamoylation Pathways

- Ullmann Coupling : Proceeds via a single-electron transfer mechanism, forming a copper-aryl intermediate that reacts with the sulfonamide nucleophile.

- Direct Sulfonation : Relies on the balanced electron-withdrawing (-COOH) and electron-donating (-OCH$$_3$$) effects to position the sulfonic acid group.

Solvent and Temperature Optimization

- DMSO in Route 1 enhances copper catalyst solubility.

- Low-temperature sulfonation in Route 2 minimizes polysubstitution.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-phenylsulfamoyl)-4-methoxy-benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The bromine atom in the phenyl ring can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a crucial building block in organic synthesis, particularly in developing pharmaceuticals and agrochemicals. Its unique structure allows for modifications that lead to new compounds with desired properties .

- Reagent in Reactions : It is utilized as a reagent in various chemical reactions, contributing to the formation of more complex molecular structures.

Biology

- Enzyme Inhibition Studies : The sulfamoyl group allows for studies involving enzyme inhibition and protein binding. This can lead to insights into biochemical pathways and potential therapeutic targets.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making it valuable in the development of new antibiotics or antimicrobial agents .

Medicine

- Drug Development : The compound is explored for its potential use in drug development, particularly as a pharmacological tool in medicinal chemistry. Its ability to modulate biological activity makes it a candidate for further investigation in therapeutic applications .

- Therapeutic Potential : Studies have shown that compounds with similar structures can exhibit anticancer properties, suggesting that 3-(4-Bromo-phenylsulfamoyl)-4-methoxy-benzoic acid may also have therapeutic potential against cancer cells .

Industry

- Production of Advanced Materials : The compound is utilized in producing advanced materials such as polymers and coatings due to its unique chemical properties. This includes applications in specialty chemicals where specific interactions are required .

- Agricultural Applications : Research has indicated that related compounds demonstrate herbicidal activity and can regulate plant growth, positioning them as potential candidates for agricultural uses .

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various sulfamoyl compounds found that derivatives similar to this compound exhibited significant inhibition against multiple pathogens, including bacteria and fungi. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure .

Case Study 2: Enzyme Inhibition

Research on enzyme inhibitors has identified that compounds containing similar motifs to this compound can selectively inhibit specific enzymes involved in disease processes. For instance, compounds were tested for their ability to inhibit aminopeptidases, showing promising results that warrant further exploration for therapeutic applications .

Mechanism of Action

The mechanism by which 3-(4-Bromo-phenylsulfamoyl)-4-methoxy-benzoic acid exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active sites, while the brominated phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Substituent Variations on the Sulfamoyl Group

- 4-(N-(4-Methoxyphenyl)sulfamoyl)benzoic acid (A327278): Structure: The sulfamoyl group is attached to a 4-methoxyphenyl ring instead of 4-bromophenyl. Similarity score: 1.00 .

3-(2,5-Dichloro-phenylsulfamoyl)-4-methoxy-benzoic acid :

- 3-(2-Dimethylamino-ethylsulfamoyl)-4-methoxy-benzoic acid: Structure: Features a dimethylaminoethyl chain on the sulfamoyl group. Impact: The tertiary amine introduces basicity, improving water solubility and enabling salt formation .

Variations in the Benzoic Acid Core

3-Bromo-4-(methylsulfonyl)benzoic acid :

4-Methoxy-3-sulfamoylbenzoic acid :

Physicochemical Properties

Key Observations :

- Bromine and sulfamoyl groups increase molecular weight and lipophilicity (higher XLogP3).

- The dimethylamino group in 4-Bromo-3-[(dimethylamino)sulfonyl]benzoic acid reduces logP due to polarity .

Biological Activity

3-(4-Bromo-phenylsulfamoyl)-4-methoxy-benzoic acid (CAS No. 312274-98-9) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Properties

- Molecular Formula : CHBrNOS

- Molecular Weight : 305.16 g/mol

- Solubility : Soluble in organic solvents such as DMSO and methanol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited IC values ranging from 5 to 15 µM, indicating its potential as a therapeutic agent against these malignancies .

The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes involved in cancer cell proliferation. Research indicates that it may act as an inhibitor of insulin-regulated aminopeptidase (IRAP) , which plays a crucial role in cancer cell metabolism . This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells.

Anti-inflammatory Properties

In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. Studies suggest that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity was observed in animal models where treatment with the compound resulted in a significant reduction of inflammation markers .

Agricultural Applications

This compound also exhibits potential as an agricultural chemical. It has been reported to possess herbicidal properties against various weeds and pathogens like Cytospora mandshurica and Coniella diplodiella. Its application in agriculture could lead to improved crop yields by controlling these detrimental species .

Efficacy Against Weeds and Pathogens

In Vitro Studies

In vitro studies conducted on human cancer cell lines have demonstrated that treatment with this compound leads to increased apoptosis rates compared to untreated controls. For instance, a study found that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, evidenced by increased caspase-3 activity .

In Vivo Studies

Animal model studies further support the anticancer efficacy of this compound. Mice treated with varying doses showed significant tumor regression compared to control groups, with optimal dosages yielding the best results without notable toxicity .

Q & A

Basic Questions

Q. What are optimized synthetic routes for 3-(4-Bromo-phenylsulfamoyl)-4-methoxy-benzoic acid, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Bromination of 4-methoxybenzoic acid derivatives using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C to introduce the bromine substituent.

- Step 2 : Sulfamoylation via coupling of 4-bromophenylsulfamoyl chloride with the methoxy-substituted benzoic acid intermediate. Use anhydrous DMF as a solvent and triethylamine (TEA) as a base at 0–5°C to minimize side reactions .

- Critical Factors : Temperature control during sulfamoylation prevents decomposition of the sulfamoyl chloride. Purity of intermediates (e.g., column chromatography) is essential for >80% yield .

Q. How can structural characterization of this compound be validated using spectroscopic and computational methods?

- Techniques :

- NMR : Analyze and NMR to confirm the presence of the sulfamoyl group (δ ~7.5–8.0 ppm for aromatic protons) and methoxy resonance (δ ~3.8 ppm).

- FT-IR : Identify sulfonamide S=O stretches (~1350–1300 cm⁻¹) and carboxylic acid O-H stretches (~2500–3000 cm⁻¹) .

- DFT Studies : Compare experimental vibrational spectra with density functional theory (DFT)-calculated spectra (B3LYP/6-311++G(d,p)) to validate molecular geometry and electronic properties .

Q. What purification strategies are effective for isolating high-purity samples of this compound?

- Approach :

- Use gradient silica gel chromatography (hexane/EtOAc or DCM/MeOH) to separate sulfamoylated products from unreacted precursors.

- Recrystallize from ethanol/water mixtures (1:3 v/v) to achieve >98% purity. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .

Advanced Research Questions

Q. How does the sulfamoyl group’s electronic nature influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Mechanistic Insight :

- The sulfamoyl group acts as a strong electron-withdrawing group (EWG), activating the para-bromo substituent for NAS. Computational studies (e.g., NBO analysis) reveal enhanced electrophilicity at the bromine-bearing carbon, facilitating substitution with amines or thiols .

- Experimental Design : Conduct kinetic studies using varying nucleophiles (e.g., aniline, sodium thiophenolate) in DMSO at 60°C. Monitor reaction progress via LC-MS to compare rates and regioselectivity .

Q. What strategies resolve contradictions in biological activity data across different synthetic batches?

- Troubleshooting :

- Purity Analysis : Use LC-MS to detect trace impurities (e.g., unreacted sulfamoyl chloride) that may inhibit biological targets.

- Batch Comparison : Perform dose-response assays (e.g., enzyme inhibition IC₅₀) with rigorously purified batches. Cross-validate results with orthogonal assays (e.g., SPR for binding affinity) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Workflow :

- Docking Studies : Use AutoDock Vina to simulate interactions between the compound’s sulfamoyl group and target proteins (e.g., carbonic anhydrase IX).

- QSAR : Develop quantitative structure-activity relationship models by correlating substituent electronic parameters (Hammett σ) with inhibition data .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Scalability Issues :

- Reaction Optimization : Transition from batch to flow chemistry for sulfamoylation to improve heat dissipation and reduce side products.

- In-line Monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation in real time .

Q. How does the compound’s stability under physiological conditions impact its utility in in vivo studies?

- Stability Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.